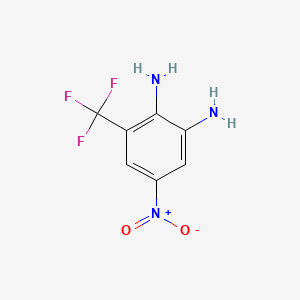
1,2-Benzenediamine, 5-nitro-3-(trifluoromethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-nitro-3-(trifluoromethyl)benzene-1,2-diamine is an organic compound with the molecular formula C7H6F3N3O2 It is characterized by the presence of a nitro group (-NO2) and a trifluoromethyl group (-CF3) attached to a benzene ring, along with two amine groups (-NH2)
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-nitro-3-(trifluoromethyl)benzene-1,2-diamine typically involves the nitration of 3-(trifluoromethyl)aniline. The process can be summarized as follows:
Nitration: 3-(trifluoromethyl)aniline is treated with a nitrating agent such as nitric acid (HNO3) in the presence of sulfuric acid (H2SO4) to introduce the nitro group at the 5-position of the benzene ring.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are designed to be cost-effective and environmentally friendly.
化学反应分析
Types of Reactions
5-nitro-3-(trifluoromethyl)benzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The amine groups can be oxidized to nitroso or nitro groups.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst is commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 3-(trifluoromethyl)benzene-1,2-diamine.
Substitution: Formation of substituted benzene derivatives.
科学研究应用
5-nitro-3-(trifluoromethyl)benzene-1,2-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 5-nitro-3-(trifluoromethyl)benzene-1,2-diamine involves its interaction with molecular targets such as enzymes or receptors. The nitro and trifluoromethyl groups can influence the compound’s reactivity and binding affinity. The pathways involved may include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Binding: It may interact with receptors, altering their activity and downstream signaling pathways.
相似化合物的比较
Similar Compounds
3,5-diaminobenzotrifluoride: Similar structure but lacks the nitro group.
5-trifluoromethyl-1,3-phenylenediamine: Similar structure but lacks the nitro group.
2-methoxy-5-nitrobenzotrifluoride: Contains a methoxy group instead of amine groups.
Uniqueness
5-nitro-3-(trifluoromethyl)benzene-1,2-diamine is unique due to the presence of both nitro and trifluoromethyl groups, which impart distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry.
属性
CAS 编号 |
57420-97-0 |
|---|---|
分子式 |
C7H6F3N3O2 |
分子量 |
221.14 g/mol |
IUPAC 名称 |
5-nitro-3-(trifluoromethyl)benzene-1,2-diamine |
InChI |
InChI=1S/C7H6F3N3O2/c8-7(9,10)4-1-3(13(14)15)2-5(11)6(4)12/h1-2H,11-12H2 |
InChI 键 |
CQVUPEQNBIYXAP-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C(=C1C(F)(F)F)N)N)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















